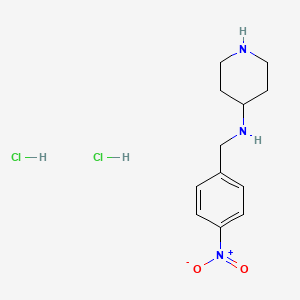

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2 and a molecular weight of 308.2 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-nitrobenzyl group and an amine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine with 4-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its purest form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride has been investigated for its potential therapeutic roles, particularly in targeting neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Such interactions are critical for understanding its pharmacodynamics and potential side effects.

Case Study: Neurotransmitter Interaction

Research has indicated that this compound may exhibit binding affinity towards various receptors in the central nervous system. For instance, it has shown promise in modulating serotonin and dopamine pathways, which are essential in treating conditions like depression and anxiety.

Chemical Biology

In chemical biology, this compound is utilized to explore its interactions with biological targets. Studies have employed techniques such as radiolabeled binding assays to characterize these interactions comprehensively. The compound's structural properties allow for modifications that can enhance yield and purity during synthesis, making it a versatile tool in biological research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring can significantly impact potency and selectivity against specific biological targets.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of hydrophobic groups | Increased lipophilicity and potency | |

| Substitution at N-position | Enhanced binding affinity to targets | |

| Alteration of nitro group | Variable effects on receptor interaction |

Potential Anti-Cancer Applications

Recent studies have explored the anticancer properties of this compound. In vivo efficacy tests have shown that administering this compound can significantly inhibit tumor growth in murine models. The mechanism appears to involve apoptosis induction in cancer cells through caspase activation pathways.

Case Study: Tumor Growth Inhibition

In a notable study, the compound was administered at doses of 25 mg/kg, resulting in substantial tumor size reduction compared to untreated controls. This suggests potential applications in developing new cancer therapies.

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| N-(3-Nitrobenzyl)piperidine-4-amine | Moderate | High | Effective in multiple assays |

| N-(4-Methylbenzyl)piperidine-4-amine | Low | Moderate | Less potent than nitro variant |

| N-(2-Nitrophenyl)piperidine-4-amine | High | Moderate | Strong against Gram-positive bacteria |

Wirkmechanismus

The mechanism of action of N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **N-(4-Nitrobenzyl)piperidine-4-amine

- **N-(4-Nitrophenyl)piperidine-4-amine

- **N-(4-Nitrobenzyl)piperidine-4-carboxamide

Uniqueness

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride stands out due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Biologische Aktivität

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. The presence of the nitro group on the benzyl moiety and the piperidine ring provides unique properties that can influence its interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16Cl2N2O2, with a molecular weight of approximately 308.20 g/mol. The compound features a piperidine ring substituted with a 4-nitrobenzyl group, enhancing its solubility and reactivity in biological systems, which is crucial for pharmacological applications.

The mechanism of action for this compound involves its interaction with various biological targets, particularly neurotransmitter receptors. Preliminary studies indicate that this compound may influence pathways related to mood regulation and cognitive function by modulating receptor activity. The nitro group can also undergo metabolic transformations, leading to reactive intermediates that may interact with proteins involved in enzymatic processes.

Antibacterial and Antifungal Properties

Recent research has demonstrated that derivatives of piperidine compounds exhibit notable antibacterial and antifungal activities. For instance, structural modifications on the piperidine ring have been shown to enhance activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups, such as nitro groups, has been correlated with increased antibacterial efficacy .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(4-Nitrobenzyl)piperidine-4-amine | 3.125 | Staphylococcus aureus |

| Another Piperidine Derivative | 6.25 | Escherichia coli |

| Control (Ciprofloxacin) | 2.0 | Both |

Case Studies

- Study on Antiparasitic Activity : A study involving various piperidine derivatives revealed that compounds structurally similar to N-(4-Nitrobenzyl)piperidine-4-amine showed significant antiparasitic activity against Trypanosoma brucei, suggesting that modifications to the benzyl group can enhance therapeutic potential .

- Inhibition Studies : Interaction studies using radiolabeled binding assays indicated that this compound binds effectively to specific neurotransmitter receptors, which may explain its potential effects on mood and cognition.

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

Table 2: Comparison of Piperidine Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Nitrobenzyl)piperidine-4-amine | Nitro group on benzyl | High antibacterial activity |

| N-Benzylpiperidine-4-amine | Lacks nitro group | Lower reactivity |

| N-(3-Nitrobenzyl)piperidine-4-carboxamide | Carboxamide instead of amine | Different pharmacological profile |

Eigenschaften

IUPAC Name |

N-[(4-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-3-1-10(2-4-12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZDJXDDCMMAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.